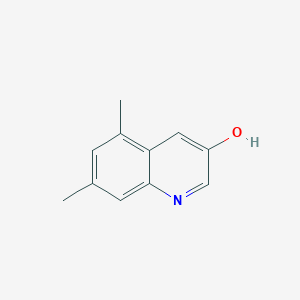

5,7-Dimethylquinolin-3-ol

描述

Overview of the Quinoline (B57606) Scaffold in Chemical Sciences Research

Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in chemical sciences, particularly in medicinal and materials chemistry. rsc.orgnumberanalytics.com This "privileged scaffold" has garnered significant attention due to the wide range of biological activities exhibited by its derivatives. nih.govbohrium.com The versatility of the quinoline ring allows for functionalization at numerous positions, enabling the synthesis of a vast library of compounds with diverse properties. nih.gov

In the realm of medicinal chemistry, quinoline derivatives have been instrumental in the development of drugs for various diseases. nih.govnih.gov Historically, the most notable application is in antimalarial drugs, with quinine (B1679958) being a primary example. numberanalytics.combohrium.com Modern research continues to explore quinoline-based compounds for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. rsc.orgnih.govbohrium.com The ability of the quinoline nucleus to interact with various biological targets, such as DNA and enzymes, underpins its broad therapeutic potential.

Beyond medicine, the unique electronic and photophysical properties of quinolines make them valuable in materials science. They are investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as catalysts in organic synthesis. The rigid, planar structure of the quinoline system, combined with the electronic influence of the nitrogen atom, contributes to its utility in these fields. numberanalytics.com

The synthesis of quinolines is a well-established area of organic chemistry, with numerous classical and modern methods available. nih.govorganic-chemistry.org These synthetic routes offer access to a wide array of substituted quinolines, allowing for the fine-tuning of their chemical and physical properties for specific applications. mdpi.com

Interactive Data Table: Key Attributes of the Quinoline Scaffold

| Property | Description | Relevance in Research |

| Structure | Bicyclic aromatic heterocycle (Benzene fused to Pyridine) | Provides a rigid and planar core for derivatization. |

| Electronic Nature | Electron-deficient due to the nitrogen atom. numberanalytics.com | Influences reactivity, particularly in substitution reactions. |

| Functionalization | Can be substituted at various positions on both rings. nih.gov | Allows for the creation of diverse libraries of compounds. |

| Biological Activity | Broad spectrum, including antimalarial, anticancer, antimicrobial. rsc.orgnih.govbohrium.comnih.govbohrium.com | A key scaffold in drug discovery and development. |

| Photophysical Properties | Many derivatives exhibit fluorescence. | Useful in the development of sensors and OLEDs. |

The Unique Context of 5,7-Dimethylquinolin-3-ol within Quinoline Chemistry Research

This compound is a specific derivative of the quinoline scaffold that presents a unique set of characteristics for fundamental research. Its structure is defined by a hydroxyl group at the 3-position and two methyl groups at the 5- and 7-positions of the quinoline ring. This particular substitution pattern influences its electronic properties, reactivity, and potential interactions with other molecules.

The synthesis of quinolin-3-ols and their derivatives can be achieved through various methods, including the cyclization of appropriately substituted anilines and alkynes. researchgate.net For instance, iron(III) chloride has been used to promote the cyclization of 2-aminophenylprop-1-yn-3-ols to yield 3-substituted quinolines. researchgate.net The introduction of the dimethyl substitution pattern would likely require a starting aniline (B41778) with methyl groups at the 3- and 5-positions.

While specific research focusing solely on this compound is not abundant in publicly available literature, the study of related dimethylquinolines and quinolin-3-ols provides a basis for understanding its potential properties and research applications. rsc.orgacs.org For example, studies on various dimethylquinolines have been conducted to understand their spectroscopic properties, such as their infrared spectra. acs.orgnih.gov Furthermore, research on other substituted quinolin-3-ols has explored their potential as building blocks for more complex molecules.

Interactive Data Table: Physicochemical Properties of this compound (Predicted and Inferred)

| Property | Predicted/Inferred Value or Characteristic | Basis for Prediction/Inference |

| Molecular Formula | C₁₁H₁₁NO | Based on chemical structure. |

| Tautomerism | Likely exhibits keto-enol tautomerism. | Characteristic of quinolin-3-ols. rsc.orgnuph.edu.ua |

| Electronic Effects | Methyl groups are electron-donating. numberanalytics.com | General principle of organic chemistry. |

| Solubility | Likely soluble in organic solvents. | Common for quinoline derivatives. |

| Spectroscopic Features | Distinct signals for methyl groups in ¹H NMR. | Inferred from studies on other dimethylquinolines. |

Current Research Gaps and Future Academic Research Trajectories for the Compound

The current body of scientific literature reveals several research gaps concerning this compound, which in turn suggest promising future academic research trajectories.

Current Research Gaps:

Dedicated Synthesis and Characterization: There is a lack of published research detailing the specific synthesis, purification, and comprehensive characterization of this compound. While general methods for synthesizing substituted quinolin-3-ols exist, a study focused on optimizing the synthesis of this particular compound and fully characterizing its spectroscopic and physicochemical properties is needed.

Tautomerism Studies: While it is predicted that this compound will exhibit keto-enol tautomerism, detailed experimental and computational studies to quantify the tautomeric equilibrium in different solvents and at various temperatures are absent. rsc.orgnuph.edu.ua Such studies would provide fundamental insights into the influence of the dimethyl substitution on this equilibrium.

Exploration of Chemical Reactivity: A systematic investigation into the chemical reactivity of this compound is wanting. This includes its behavior in various organic reactions, such as electrophilic and nucleophilic substitutions, and its potential as a ligand for metal complexes.

Biological Screening: There is a scarcity of data on the biological activities of this compound. Given the broad biological relevance of the quinoline scaffold, screening this compound for potential antimicrobial, anticancer, or other therapeutic properties is a significant unexplored area. rsc.orgnih.govbohrium.com

Future Academic Research Trajectories:

Development of Novel Synthetic Methodologies: Future research could focus on developing efficient and stereoselective synthetic routes to this compound and its derivatives. This could involve exploring novel catalytic systems or green chemistry approaches. tandfonline.com

Advanced Spectroscopic and Computational Analysis: In-depth spectroscopic studies, including advanced NMR techniques and mass spectrometry, coupled with theoretical calculations (e.g., Density Functional Theory), could provide a detailed understanding of the compound's structure, electronic properties, and tautomeric behavior. nuph.edu.uaacs.orgnih.gov

Application in Coordination Chemistry: The hydroxyl and nitrogen functionalities of this compound make it a potential ligand for a variety of metal ions. Research into its coordination chemistry could lead to the development of new catalysts or materials with interesting magnetic or photophysical properties.

Probe for Biological Systems: Following initial biological screening, future studies could investigate the mechanism of action of this compound if any significant activity is found. This could involve identifying its molecular targets and understanding its structure-activity relationships.

Structure

3D Structure

属性

分子式 |

C11H11NO |

|---|---|

分子量 |

173.21 g/mol |

IUPAC 名称 |

5,7-dimethylquinolin-3-ol |

InChI |

InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(13)6-12-11(10)4-7/h3-6,13H,1-2H3 |

InChI 键 |

MIBPSCFFHSMGST-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C2C=C(C=NC2=C1)O)C |

产品来源 |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 5,7 Dimethylquinolin 3 Ol

Established Synthetic Routes to the 5,7-Dimethylquinolin-3-ol Core Structure

The construction of the fundamental this compound framework has historically relied on several well-established synthetic reactions. These methods, while foundational, often require harsh conditions. researchgate.net

Classical Heterocyclic Annulation Reactions (e.g., Modified Skraup, Doebner-von Miller, Friedländer Condensations)

Modified Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgiipseries.org For the synthesis of a hydroxylated and dimethylated quinoline (B57606), a modified Skraup reaction can be employed. This would likely start with 3,5-dimethylaniline. The reaction is known for being vigorous and often requires careful temperature control. google.com

Doebner-von Miller Reaction: This reaction provides a versatile route to quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org The reaction is typically catalyzed by strong acids like sulfuric or hydrochloric acid. thieme-connect.de A variation of this method, known as the Beyer method, generates the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds. wikipedia.org For synthesizing substituted quinolines, this method offers flexibility. For instance, reacting an aniline with an aldehyde and pyruvic acid can yield quinoline-4-carboxylic acid derivatives. iipseries.org

Friedländer Condensation: The Friedländer synthesis is a straightforward method for producing quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgnih.gov This reaction can be catalyzed by acids or bases. To obtain this compound, a suitably substituted 2-aminobenzaldehyde would be required. The mechanism can proceed through either an initial aldol (B89426) addition or the formation of a Schiff base, followed by cyclization and dehydration. wikipedia.org

| Reaction | Key Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | High temperature, strong acid | Uses simple starting materials. rsc.org | Often violent reaction, harsh conditions, potential for byproducts. wikipedia.orggoogle.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid-catalyzed (e.g., HCl, H₂SO₄) | Versatile for substituted quinolines. wikipedia.org | Requires strong acids, potential for side reactions. thieme-connect.de |

| Friedländer Condensation | 2-Aminobenzaldehyde/ketone, Compound with Active Methylene Group | Acid or base catalysis | Generally straightforward and high-yielding. wikipedia.orgustc.edu.cn | Requires specific ortho-substituted aniline precursors. ustc.edu.cn |

Cyclocondensation Approaches for Quinoline Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds like quinolines. These reactions involve the joining of two or more molecules to form a ring structure. For instance, the reaction of anilines with β-ketoesters is a common strategy. In the synthesis of quinoline derivatives, a one-pot cyclocondensation of an aniline, an aldehyde, and an active methylene compound can be utilized.

Aromatization Reactions in Dihydroquinolinone Precursors

Another synthetic approach involves the creation of a dihydroquinolinone precursor followed by an aromatization step to yield the final quinoline product. The synthesis of N-substituted 7,8-dihydro-7,7-dimethyl-4-arylquinolin-5(1H,4H,6H)-ones has been reported through a one-pot reaction of cinnamaldehyde (B126680) derivatives, dimedone, and various amines. clockss.org The subsequent aromatization of such dihydroquinolines or their derivatives can be achieved using various oxidizing agents to furnish the fully aromatic quinoline ring system.

Contemporary Synthetic Strategies and Mechanistic Optimizations

Modern synthetic chemistry has focused on improving the efficiency, selectivity, and environmental friendliness of quinoline synthesis.

Regioselective Synthesis and Stereochemical Control in Quinoline Formation

Achieving regioselectivity is crucial when synthesizing specifically substituted quinolines like this compound. The substitution pattern on the aniline precursor heavily influences the position of substituents in the final quinoline product. For example, in the Skraup reaction, the use of a meta-substituted aniline can lead to a mixture of 5- and 7-substituted quinolines. rsc.org

Recent advancements have focused on developing highly regioselective methods. For instance, a metal- and protection-free approach for the regioselective synthesis of C-3-functionalized quinolines has been developed using a [4+2] cycloaddition of azadienes with terminal alkynes. acs.org Palladium-catalyzed methods have also been employed for the regioselective synthesis of 3,4-disubstituted quinolines from alkenes. rsc.org Similarly, copper-catalyzed cascade annulation of anilines with alkynes provides a one-pot route to 2,4-disubstituted quinolines with excellent regioselectivity. rsc.org

Green Chemistry Principles Applied to this compound Synthesis (e.g., Solvent-Free, Microwave-Assisted Reactions)

In recent years, there has been a significant shift towards developing more sustainable and environmentally benign synthetic protocols. ijpsjournal.comnih.gov This includes the use of greener solvents, catalysts, and energy sources. researchgate.nettandfonline.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can sometimes lead to faster reaction times and higher yields. core.ac.uk Several solvent-free methods for quinoline synthesis have been developed. jocpr.comrsc.orgrsc.org For example, a one-pot reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant under microwave irradiation without any solvent or catalyst has been shown to be an efficient method for synthesizing substituted quinolines. core.ac.uk Zeolites have also been used as catalysts in solvent-free conditions for the synthesis of 2,4-disubstituted quinolines. rsc.org

Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. benthamdirect.comasianpubs.orgtandfonline.com This technique has been successfully applied to various quinoline syntheses, including the Friedländer and Skraup reactions. tandfonline.comrsc.org For instance, a microwave-assisted Skraup reaction in water using glycerol has been developed, offering a greener alternative to traditional methods. tandfonline.com Microwave-assisted multicomponent reactions have also been shown to be a highly efficient approach for the synthesis of substituted quinolines. rsc.orgacs.org

| Approach | Key Features | Example Condition | Reported Advantages |

|---|---|---|---|

| Solvent-Free | Absence of organic solvents | o-nitrobenzaldehyde, enolizable ketone, SnCl₂·2H₂O, microwave irradiation core.ac.uk | Reduced waste, efficiency, no catalyst needed in some cases. jocpr.comcore.ac.uk |

| Microwave-Assisted | Use of microwave irradiation for heating | Anilines, glycerol, H₂SO₄ in water tandfonline.com | Significant reduction in reaction time, improved yields. benthamdirect.comrsc.org |

| Green Solvents | Use of environmentally benign solvents like water or ethanol (B145695) | Anilines, aldehydes, dimedone in water at 90°C tandfonline.com | Reduced environmental impact. tandfonline.com |

Catalytic Approaches in Quinoline Ring System Construction and Functionalization

The construction of the quinoline core is a fundamental step in the synthesis of this compound and its analogues. While classical methods such as the Skraup and Doebner-von Miller reactions have been historically important, modern synthetic chemistry has increasingly shifted towards more efficient and versatile catalytic approaches. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance. mdpi.com

Several metal-catalyzed strategies have been developed for the synthesis of the quinoline ring system. researchgate.net These often involve the annulation of anilines with various coupling partners. For instance, transition metals such as rhodium (Rh), ruthenium (Ru), and cobalt (Co) have been employed to catalyze the C-H activation and subsequent cyclization of anilines with alkynes to afford quinoline derivatives. mdpi.com Copper (Cu) and palladium (Pd) catalysts are also widely used in various cyclization and cross-coupling reactions to construct the quinoline scaffold. organic-chemistry.org

One of the most versatile methods for synthesizing substituted quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This reaction can be catalyzed by a range of catalysts, including reusable solid acid catalysts like Nafion NR50 under microwave irradiation, offering an environmentally benign route to quinolines. mdpi.com

While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in the literature, the general applicability of these catalytic methods suggests their potential for adaptation. For example, a plausible approach would involve the catalytic condensation of 2-amino-4,6-dimethylphenol (B145764) with a suitable three-carbon synthon.

Derivatization and Functionalization of this compound

The functionalization of the pre-formed this compound ring system is a key strategy for generating a library of derivatives with diverse biological and chemical properties. The presence of the hydroxyl group and the electron-rich aromatic system allows for a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring (e.g., Directed Formylation, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. nih.gov In the case of this compound, the directing effects of the substituents on the benzene (B151609) ring, namely the two methyl groups and the fused heterocyclic ring, as well as the hydroxyl group on the pyridine (B92270) ring, will influence the regioselectivity of the substitution. The hydroxyl group is a strongly activating group and will direct electrophiles to the ortho and para positions.

Directed Formylation: Formylation, the introduction of a formyl group (-CHO), is a valuable transformation for introducing a versatile handle for further synthetic modifications. wikipedia.org Several methods are available for the formylation of activated aromatic rings, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. nih.govresearchgate.net For hydroxyquinolines, these reactions have been shown to be effective. The hydroxyl group at position 3 would be expected to activate the C-4 position for electrophilic attack. However, substitution on the carbocyclic ring is also possible. Studies on similar hydroxyquinoline systems indicate that formylation often occurs at the C5 and C7 positions, directed by the hydroxyl group. nih.gov The Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide, generates a Vilsmeier reagent that acts as the electrophile. wikipedia.org The Duff reaction uses hexamethylenetetramine in an acidic medium. wikipedia.org

Halogenation: Halogenation is another important electrophilic aromatic substitution reaction that introduces halogen atoms (F, Cl, Br, I) onto the quinoline ring. wikipedia.org These halogenated derivatives can serve as versatile intermediates for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The reaction typically proceeds by treating the quinoline with a halogen source in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a more potent electrophile. wikipedia.orgyoutube.commasterorganicchemistry.com The regioselectivity of halogenation on this compound would be influenced by the existing substituents, with the positions activated by the hydroxyl and methyl groups being the most likely sites of reaction.

Table 1: Common Electrophilic Aromatic Substitution Reactions for Quinoline Functionalization

| Reaction | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Directed Formylation (Vilsmeier-Haack) | POCl₃, DMF | -CHO | wikipedia.org |

| Directed Formylation (Duff) | Hexamethylenetetramine, acid | -CHO | wikipedia.org |

| Halogenation | X₂ (X = Cl, Br), Lewis Acid (e.g., FeCl₃) | -X | wikipedia.org |

Nucleophilic Substitution Reactions and their Synthetic Utility

Nucleophilic substitution reactions on the quinoline ring are generally less common than electrophilic substitutions, as the electron-rich nature of the aromatic system repels nucleophiles. However, such reactions can occur, particularly if a good leaving group is present at a suitable position or through specific mechanisms like the SₙAr (nucleophilic aromatic substitution). scranton.edu

For this compound, the hydroxyl group itself can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution at the C-3 position. More commonly, the hydroxyl group can act as a nucleophile. For instance, O-alkylation or O-acylation can be readily achieved by reacting the hydroxyl group with alkyl halides or acyl chlorides, respectively, in the presence of a base.

The introduction of a leaving group at other positions on the quinoline ring, for example through a Sandmeyer reaction starting from an amino group, could open up possibilities for nucleophilic substitution with a wide range of nucleophiles, including amines, alkoxides, and thiolates. This would provide a powerful tool for introducing diverse functionalities onto the this compound scaffold. cas.cnmasterorganicchemistry.com

Synthesis of Conjugates and Hybrid Molecular Systems with Diverse Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved activity, selectivity, and pharmacokinetic properties. nih.gov The this compound scaffold is an attractive platform for the synthesis of such conjugates and hybrid molecules.

The hydroxyl group at the 3-position serves as a convenient handle for linking to other molecular scaffolds. For example, it can be etherified or esterified with a variety of molecules containing suitable functional groups. Alternatively, the quinoline ring can be functionalized with a linker moiety, which is then used to attach another pharmacophore.

Commonly employed synthetic strategies for creating quinoline conjugates include:

Amide or Ester Bond Formation: If the quinoline or the partner molecule contains a carboxylic acid, amine, or alcohol functionality, standard coupling reagents can be used to form amide or ester linkages.

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the this compound scaffold would allow for the use of highly efficient and regioselective "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link to a partner molecule. nih.gov

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) provide a highly efficient way to assemble complex molecules, including hybrid systems, from simple starting materials in a single step. nih.gov

While specific examples of conjugates derived from this compound are not prevalent in the reviewed literature, the general synthetic strategies for creating quinoline-based hybrids are well-established and could be readily applied to this scaffold. nih.govresearchgate.net

Table 2: Strategies for the Synthesis of Quinoline Conjugates

| Linkage Type | Synthetic Approach | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Amide | Amide coupling | DCC, EDC, HOBt | researchgate.net |

| Ester | Esterification | Acid chloride, base | mdpi.com |

| Triazole | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄·5H₂O, sodium ascorbate | nih.gov |

| Various | Multicomponent Reactions | Various catalysts and conditions | nih.gov |

Isotopic Labeling Strategies for Mechanistic Studies (e.g., Deuteration)

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. symeres.combeilstein-journals.org The replacement of hydrogen with its heavier isotope, deuterium (B1214612) (D), is a common strategy. researchgate.net

For this compound, deuterium can be incorporated at specific positions to probe the mechanisms of its formation and subsequent reactions. For example, deuterated starting materials could be used in the synthesis of the quinoline ring to trace the fate of specific atoms.

A particularly relevant study describes the metal-free regioselective deuteration of 2,5-dimethylquinolin-8-ol (B1300043) using a modified Skraup-Doebner-Von Miller synthesis with deuterated water (D₂O) and a base (KOD) or acid (D₂SO₄). researchgate.netresearchgate.net This approach suggests that a similar strategy could be employed for the deuteration of this compound. The exchange of labile protons, such as the one on the hydroxyl group, can be easily achieved by dissolving the compound in a deuterated solvent like methanol-d₄ or DMSO-d₆. The incorporation of deuterium at specific non-labile positions on the aromatic ring often requires more specific conditions, such as acid or base catalysis at elevated temperatures.

The use of other stable isotopes like ¹³C and ¹⁵N is also crucial for mechanistic studies, often providing more detailed insights into bond-forming and bond-breaking processes. symeres.com These isotopes can be introduced by using labeled precursors in the synthesis of the quinoline ring.

Advanced Spectroscopic and Crystallographic Research on 5,7 Dimethylquinolin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of 5,7-Dimethylquinolin-3-ol, providing insights into its atomic arrangement, connectivity, and dynamic behaviors in solution and the solid state.

High-resolution 1D NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, is instrumental in defining the chemical environment of each atom within the this compound molecule. The analysis of chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton. The aromatic protons on the quinoline (B57606) core resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and splitting patterns dictated by their position and coupling with neighboring protons. The methyl groups at the 5- and 7-positions give rise to characteristic singlet signals in the upfield region, generally around 2.5 ppm. The hydroxyl proton at the 3-position presents a signal that can vary in chemical shift and appearance depending on the solvent and concentration, often appearing as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum displays distinct resonances for each of the 11 carbon atoms in this compound. The carbon atoms of the quinoline ring appear in the aromatic region (110-160 ppm), with the carbon bearing the hydroxyl group (C3) showing a characteristic downfield shift. The methyl carbons (C5-CH₃ and C7-CH₃) resonate at a much higher field, typically in the range of 15-25 ppm.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift of the nitrogen atom is sensitive to factors such as protonation, hydrogen bonding, and the presence of tautomeric forms.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~8.5 | ~145 |

| 3 | - | ~150 |

| 4 | ~7.2 | ~115 |

| 5 | - | ~135 |

| 5-CH₃ | ~2.5 | ~20 |

| 6 | ~7.4 | ~130 |

| 7 | - | ~140 |

| 7-CH₃ | ~2.5 | ~20 |

| 8 | ~7.8 | ~125 |

| 4a | - | ~128 |

| 8a | - | ~148 |

| 3-OH | Variable | - |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The table is interactive and can be sorted by column.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons in the aromatic and aliphatic regions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon or nitrogen. This is crucial for definitively assigning the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for piecing together the entire molecular structure by connecting different spin systems identified in the COSY spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule and for observing through-space interactions between the methyl groups and the aromatic protons.

Quinolin-3-ol and its derivatives can exist in tautomeric equilibrium between the enol form (quinolin-3-ol) and the keto form (quinoline-3(4H)-one). NMR spectroscopy is a powerful tool for investigating this phenomenon. The presence of both tautomers in solution would lead to a set of distinct signals for each form in the NMR spectra. The ratio of the tautomers can be determined by integrating the respective signals. Furthermore, variable-temperature NMR studies can be employed to investigate the thermodynamics of the tautomeric equilibrium and to study the kinetics of the exchange process. If the exchange between tautomers is fast on the NMR timescale, averaged signals will be observed.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can probe these interactions to reveal details about the local environment of each nucleus. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. By analyzing the chemical shifts and line shapes in the ssNMR spectra, different polymorphs can be identified and characterized. Furthermore, ssNMR can be used to study the conformational states of the molecule in the solid state, which may differ from its conformation in solution.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with a high degree of accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the elemental formula of the molecule (C₁₁H₁₁NO). By comparing the experimentally measured mass to the calculated mass for the proposed formula, the molecular identity can be confirmed with high confidence. HRMS is also invaluable for analyzing the fragments produced in the mass spectrometer, which can provide further structural information and help to confirm the connectivity of the molecule.

Elucidation of Fragmentation Pathways using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting ions and analyzing the resulting pieces. wikipedia.orgnationalmaglab.orgunt.edu In a typical MS/MS experiment, precursor ions are selected in the first stage of mass spectrometry (MS1), fragmented through processes like collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second stage (MS2). ijcap.inamazonaws.com This method provides detailed structural information by revealing the fragmentation patterns of a molecule. wikipedia.org

For quinoline derivatives, MS/MS is instrumental in confirming the quinoline core structure and identifying substituents. nih.govresearchgate.net The fragmentation of the quinoline ring system often proceeds through characteristic losses of small neutral molecules. Common fragmentation pathways for substituted quinolin-3-ols would likely involve the loss of a hydrogen cyanide (HCN) molecule from the pyridine (B92270) ring, a typical fragmentation for nitrogen-containing aromatic heterocycles. Another expected fragmentation is the loss of a carbon monoxide (CO) molecule, which is characteristic of phenolic compounds. The presence of methyl groups, as in this compound, would be expected to influence these pathways. For instance, the loss of a methyl radical (•CH3) or the rearrangement of the methyl groups prior to ring cleavage could lead to unique product ions that are diagnostic for this specific substitution pattern. The exact fragmentation pathways and the relative abundance of the product ions would provide a structural fingerprint for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analysis of Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the purity assessment of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be employed to separate the compound from any impurities, starting materials, or byproducts from its synthesis. The retention time in the gas chromatograph provides a characteristic identifier for the compound under specific analytical conditions.

Following separation, the mass spectrometer provides a mass spectrum for the eluting compound, which serves as a molecular fingerprint. mdpi.com For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and a series of fragment ion peaks. The fragmentation pattern can be compared to spectral libraries for identification. Quantitative analysis using GC-MS can also be performed to determine the precise purity of a sample. nih.gov Furthermore, GC-MS is well-suited for the analysis of volatile derivatives of this compound that may be created for specific applications or analytical purposes. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing compounds in solution. nih.govresearchgate.net It allows for the transfer of ions from solution into the gas phase for mass analysis with minimal fragmentation. nih.govresearchgate.net For this compound, ESI-MS would typically be used to observe the protonated molecule, [M+H]+, in positive ion mode. This provides a direct measurement of the compound's molecular weight. nih.govresearchgate.net

ESI-MS is valuable for studying non-covalent interactions and solution-phase chemistry. For instance, it can be used to study the formation of complexes between this compound and metal ions or other molecules in solution. The technique is also amenable to coupling with liquid chromatography (LC-ESI-MS), which would allow for the separation of this compound from a complex mixture before mass spectrometric analysis. The stability of vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines has been studied in solution using UV-Vis spectroscopy, and similar solution-phase characterization for this compound could be performed using ESI-MS. mdpi.com

Vibrational and Electronic Spectroscopy in Molecular Research

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Vibrational Modes and Hydrogen Bonding Studies

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. youtube.com FTIR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com

For this compound, the FTIR and Raman spectra would exhibit characteristic vibrational modes. nih.gov The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding interactions. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed in the 2900-3100 cm⁻¹ region. scialert.net The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. mdpi.com The in-plane and out-of-plane bending vibrations of the C-H bonds and the ring deformation modes would be found in the fingerprint region (below 1400 cm⁻¹). globalresearchonline.net

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric stretching vibrations of the quinoline ring are often strong in the Raman spectrum. By comparing the FTIR and Raman spectra, a comprehensive vibrational assignment can be made, which is crucial for understanding the molecular structure and bonding in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Solvatochromism, and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline ring system. semanticscholar.org The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

The phenomenon of solvatochromism, where the position of the absorption bands changes with the polarity of the solvent, can provide insights into the electronic structure of the molecule and its interactions with the solvent. nih.gov For quinoline derivatives, changes in solvent polarity can lead to shifts in the absorption maxima. semanticscholar.org A study of the solvatochromic behavior of this compound would involve recording its UV-Vis spectra in a series of solvents with varying polarities. This can help to understand the nature of the excited state and the change in dipole moment upon electronic excitation. UV-Vis spectroscopy is also a valuable tool for the quantitative analysis of this compound, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives and Conformational Research

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com While this compound itself is not chiral, chiral derivatives can be synthesized. researchgate.net For such chiral derivatives, CD spectroscopy would be an essential tool for their stereochemical characterization. ntis.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) stands as a cornerstone technique in the field of materials science and chemistry for the characterization of crystalline solids. By analyzing the pattern of diffracted X-rays passing through a crystalline sample, researchers can deduce the precise arrangement of atoms within the crystal lattice. This information is fundamental to understanding the physical and chemical properties of a compound. For this compound and its derivatives, both single-crystal and powder XRD methods offer invaluable insights into their solid-state structures.

Single-Crystal X-ray Diffraction for Absolute Configuration, Bond Geometries, and Intermolecular Interactions

For a hypothetical crystal of this compound, a single-crystal XRD experiment would be able to determine:

Absolute Configuration: For chiral molecules, this technique can establish the absolute stereochemistry of all stereogenic centers.

Bond Geometries: Precise measurements of bond lengths and angles between atoms within the molecule can be obtained. This data is crucial for understanding the molecule's conformation and electronic structure.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice. This includes the identification and characterization of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are critical in determining the material's bulk properties, including melting point, solubility, and stability.

In the case of 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, the quinoline ring system is observed to be essentially planar. The crystal packing is stabilized by a network of O—H⋯O, N—H⋯O, O—H⋯Cl, and weak C—H⋯O hydrogen bonds, which form a layered structure. Furthermore, the crystal structure is stabilized by π–π stacking interactions, with centroid–centroid distances of 3.5213 (6) and 3.7176 (6) Å.

Illustrative Data for a Hypothetical Single-Crystal XRD Analysis of this compound:

| Parameter | Example Value (Hypothetical) |

| Chemical Formula | C₁₁H₁₁NO |

| Formula Weight | 173.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 950.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.210 |

| Hydrogen Bond (D-H···A) | O-H···N |

| π-π Stacking Distance (Å) | 3.6 |

Powder X-ray Diffraction for Crystalline Phases and Polymorphic Research

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying crystalline phases, determining phase purity, and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties, which is of paramount importance in the pharmaceutical and materials industries.

While specific powder X-ray diffraction studies on this compound have not been identified in the reviewed literature, the general application of PXRD to quinoline derivatives is well-established for:

Phase Identification: The diffraction pattern of a crystalline solid is a unique fingerprint of its crystal structure. PXRD is used to identify the specific crystalline form of this compound and to check for the presence of any impurities or other crystalline phases.

Polymorphic Screening: By analyzing samples of this compound crystallized under various conditions (e.g., different solvents, temperatures, or pressures), PXRD can be used to identify and characterize different polymorphic forms.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous (non-crystalline) solids.

The identification of different polymorphs is crucial as they can have different stabilities, dissolution rates, and bioavailabilities.

Illustrative Data for a Hypothetical Powder XRD Analysis of Two Polymorphs of this compound:

| 2θ (degrees) (Form A) | Relative Intensity (%) (Form A) | 2θ (degrees) (Form B) | Relative Intensity (%) (Form B) |

| 10.2 | 100 | 11.5 | 85 |

| 15.8 | 75 | 16.2 | 100 |

| 20.5 | 90 | 22.1 | 60 |

| 25.1 | 60 | 26.8 | 70 |

| 30.9 | 45 | 31.5 | 50 |

Computational and Theoretical Investigations of 5,7 Dimethylquinolin 3 Ol

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are essential for obtaining a detailed understanding of the geometric and electronic structure of 5,7-Dimethylquinolin-3-ol. These methods solve the Schrödinger equation for the molecule, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgnih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for reliable predictions of molecular geometries and properties of organic compounds. nih.govresearchgate.netrepositorioinstitucional.mx

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, calculations performed using a basis set like 6-311G(d,p) or 6-311++G(d,p) can predict key bond lengths and angles. nih.govdergi-fytronix.com These optimized parameters provide the foundation for all subsequent property calculations.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C3-O | 1.358 | C2-C3-C4 | 119.5 |

| O-H | 0.965 | C2-C3-O | 121.3 |

| C5-C(Methyl) | 1.510 | C4-C3-O | 119.2 |

| C7-C(Methyl) | 1.512 | C3-O-H | 109.8 |

| N1-C2 | 1.315 | C4-C10-N1 | 118.0 |

| N1-C9 | 1.375 | C5-C10-C9 | 120.5 |

Note: These values are representative and derived from typical results for similar molecular structures calculated at this level of theory.

Vibrational Frequencies: After geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. Key vibrational modes for this compound would include the O-H stretching of the hydroxyl group, C-H stretching from the methyl groups and aromatic rings, and various C=C and C=N stretching modes within the quinoline (B57606) core.

Table 2: Predicted Vibrational Frequencies for this compound (DFT/B3LYP)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | Hydroxyl group stretching |

| ν(C-H)Aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H)Methyl | 2980-2870 | Methyl group C-H stretching |

| ν(C=N/C=C) | 1620-1500 | Quinoline ring stretching |

| δ(O-H) | 1350 | Hydroxyl group in-plane bending |

| ν(C-O) | 1250 | Phenolic C-O stretching |

Note: Frequencies are unscaled and represent typical theoretical predictions.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. sapub.org While computationally more demanding than DFT, they can provide highly accurate benchmark data for energy and other molecular properties. These methods are particularly useful for systems where standard DFT functionals may not be sufficient, allowing for a more rigorous evaluation of the electronic structure.

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.netmdpi.com For this compound, the primary source of conformational flexibility is the rotation of the hydroxyl (-OH) group around the C3-O bond.

By systematically rotating the H-O-C3-C4 dihedral angle and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface reveals the low-energy (stable) conformers and the energy barriers (transition states) that separate them. Such an analysis helps to understand the relative populations of different conformers at a given temperature and the dynamics of their interconversion. The stability of different conformers can be influenced by intramolecular hydrogen bonding and steric interactions.

Molecular Orbital and Electron Density Analysis

Analysis of the molecular orbitals (MOs) and the distribution of electron density provides deep insights into a molecule's chemical reactivity, stability, and optical properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more willing to donate electrons, making it a better nucleophile. youtube.comirjweb.com

LUMO: This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is more willing to accept electrons, making it a better electrophile. youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. This energy gap also corresponds to the lowest energy electronic transition, providing insight into the molecule's UV-Visible absorption spectrum. researchgate.net For quinoline derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring system, while the LUMO is a π*-orbital. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (DFT/B3LYP)

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.85 | Electron-donating ability |

| ELUMO | -1.20 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.65 | Chemical reactivity and kinetic stability |

Note: These values are representative and illustrate the typical output of FMO analysis.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution, hybridization, and intramolecular donor-acceptor interactions. nih.gov It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. The key aspect of NBO analysis is the examination of delocalization effects, which are quantified by the second-order perturbation energy, E(2). nih.govmdpi.com

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | π(C3-C4) | 25.5 | Lone pair delocalization into ring |

| LP(1) N1 | π(C2-C3) | 45.8 | Lone pair delocalization into ring |

| π(C5-C10) | π(C6-C7) | 20.1 | π-π delocalization within the ring |

| π(C2-C3) | π(N1-C9) | 18.7 | π-π delocalization within the ring |

Note: LP denotes a lone pair. The values are illustrative of strong intramolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive behavior by identifying electron-rich and electron-deficient regions.

In an MEP map, different potential values are represented by a color spectrum. Regions of negative electrostatic potential, typically colored red, are characterized by an excess of electron density and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Intermediate potentials are represented by colors like green and yellow.

For this compound, the MEP map is predicted to show distinct features:

Negative Regions: The most significant negative potential (red/yellow areas) is expected to be localized around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net These regions, rich in electron density due to lone pairs, represent the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Regions: A strong positive potential (blue area) is anticipated on the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation and a hydrogen bond donor. The hydrogen atoms on the aromatic rings will also exhibit a lesser degree of positive potential. researchgate.net

Influence of Substituents: The two methyl groups at positions 5 and 7 are electron-donating. They increase the electron density of the benzene (B151609) ring portion of the quinoline system, which would be reflected in the MEP map.

This analysis allows for the prediction of intermolecular interactions. For instance, in a biological context, the electron-rich nitrogen and oxygen atoms could interact with hydrogen bond donors in a receptor's active site, while the hydroxyl hydrogen could engage with a hydrogen bond acceptor.

Topological Studies (e.g., Reduced Density Gradient, Electron Localization Function)

Topological studies of electron density provide a deeper understanding of chemical bonding and non-covalent interactions within a molecule. Methods like the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF) are used to analyze the spatial distribution of electrons.

Reduced Density Gradient (RDG): The RDG is a real-space function used to identify and visualize weak non-covalent interactions (NCIs). arabjchem.orgresearchgate.net It is calculated based on the electron density (ρ) and its first derivative. Plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by ρ reveals the nature of these interactions.

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the negative sign(λ₂)ρ region, typically colored blue.

Weak Interactions (e.g., van der Waals forces): Appear as spikes near the zero sign(λ₂)ρ region, colored green.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes in the positive sign(λ₂)ρ region, colored red.

For this compound, an RDG analysis would be expected to visualize potential weak intramolecular interactions, such as those between the hydroxyl group and the quinoline nitrogen, which could influence the molecule's preferred conformation.

Electron Localization Function (ELF): The ELF is a function that maps the probability of finding an electron pair in a given region of the molecule. ELF values range from 0 to 1. High ELF values (approaching 1) correspond to regions with a high degree of electron localization, such as covalent bonds, lone pairs, and atomic cores. Lower values indicate regions of electron delocalization, characteristic of metallic bonding or the spaces between electron domains. In organic molecules, ELF analysis provides a clear depiction of chemical bonds and lone pairs, confirming the Lewis structure representation of bonding. researchgate.net For this compound, an ELF analysis would clearly delineate the covalent bonds (C-C, C-H, C-N, C-O, O-H), the lone pairs on the nitrogen and oxygen atoms, and the delocalized π-electron system of the aromatic quinoline core.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a vital tool for elucidating reaction mechanisms by modeling the entire reaction coordinate, including reactants, products, intermediates, and transition states.

Transition State Characterization and Reaction Pathway Prediction

A transition state (TS) represents the highest energy point along a reaction pathway, and its structure and energy (the activation energy) determine the reaction rate. Computational methods, particularly Density Functional Theory (DFT), can be used to locate and characterize these fleeting structures. e3s-conferences.org A true transition state on the potential energy surface is confirmed by frequency calculations, where it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, computational chemists could model various reactions, such as electrophilic aromatic substitution. By calculating the energies of the transition states for substitution at different positions on the aromatic rings, one could predict the most favorable reaction pathway. For example, the reaction pathway for nitration or halogenation could be mapped out, providing activation energies that explain the observed product distribution. nih.gov

Computational Insights into Regioselectivity and Stereoselectivity of Transformations

Many chemical reactions can yield multiple products (isomers). Computational chemistry can predict the regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed) by comparing the activation energies of the different possible reaction pathways. rsc.orgrsc.org The pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product. sci-hub.se

In the case of this compound, the existing substituents—a hydroxyl group and two methyl groups—exert strong directing effects in electrophilic substitution reactions.

The hydroxyl group at position 3 is an activating, ortho-, para-directing group, influencing reactivity at positions 2 and 4.

The methyl groups at positions 5 and 7 are also activating, ortho-, para-directing groups, influencing reactivity at positions 6 and 8.

DFT calculations can quantify these directing effects. By modeling the transition states for electrophilic attack at each possible position (e.g., C2, C4, C6, C8), the relative activation energies can be calculated. This analysis would predict the most probable site of substitution, thus explaining the regioselectivity of the reaction. sci-hub.semdpi.com For instance, a comparison of the energy barriers for bromination at C4 versus C6 would determine the major product.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method used with DFT, can reliably predict ¹H and ¹³C NMR chemical shifts. tsijournals.comresearchgate.netnih.gov

The process involves:

Optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)).

Performing a GIAO NMR calculation on the optimized structure to obtain the absolute magnetic shielding tensors for each nucleus.

Converting the calculated shielding values (σ) to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These predicted chemical shifts can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.net Below is a table presenting a hypothetical comparison of calculated and plausible experimental NMR data for this compound.

Table 1: Comparison of Hypothetical Calculated and Experimental NMR Chemical Shifts (ppm) for this compound.

| Atom | Calculated ¹³C Shift (ppm) | Plausible Experimental ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Plausible Experimental ¹H Shift (ppm) |

| C2 | 143.5 | 144.1 | H2 | 8.45 | 8.50 |

| C3 | 148.9 | 149.5 | H4 | 7.15 | 7.20 |

| C4 | 108.2 | 108.8 | H6 | 7.25 | 7.30 |

| C4a | 145.1 | 145.7 | H8 | 7.40 | 7.45 |

| C5 | 135.4 | 136.0 | 3-OH | 9.50 | 9.55 |

| C6 | 126.8 | 127.3 | 5-CH₃ | 2.40 | 2.45 |

| C7 | 137.1 | 137.8 | 7-CH₃ | 2.42 | 2.48 |

| C8 | 118.5 | 119.1 | |||

| C8a | 128.3 | 128.9 | |||

| 5-CH₃ | 21.0 | 21.5 | |||

| 7-CH₃ | 21.2 | 21.8 |

Note: The data in this table is illustrative and intended to represent the typical correlation between theoretical predictions and experimental results.

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules. Techniques like Density Functional Theory (DFT) are frequently employed to calculate the vibrational frequencies and electronic transitions of organic compounds, including various quinoline derivatives. researchgate.netnih.gov These theoretical calculations are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic excitations. researchgate.net

For instance, a detailed study on quinoline-7-carboxaldehyde involved computing its harmonic vibrational frequencies, IR intensities, and Raman activities using DFT (B3LYP/6-311++G(d,p)) and Hartree-Fock (HF) methods. nih.gov The theoretical data, once appropriately scaled, showed good agreement with experimental FT-IR and FT-Raman spectra, allowing for a comprehensive assignment of vibrational modes. nih.govnih.gov Similarly, analysis of quinolin-8-ol and its derivatives combined experimental Raman and IR spectroscopy with DFT calculations to unambiguously characterize the main vibrational bands. researchgate.net

Electronic spectra can also be simulated effectively. Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules like quinoline derivatives. mdpi.com Theoretical studies on compounds such as quinolin-8-yl benzoate and 7-hydroxyquinoline-8-carbaldehydes have demonstrated that TD-DFT calculations can accurately predict experimental UV-Vis absorption wavelengths. mdpi.comacs.org These simulations provide insights into the nature of electronic transitions, such as π-π* or n-π* transitions within the quinoline ring system. researchgate.net

The tables below illustrate the type of data generated in such studies, using quinoline-7-carboxaldehyde as a representative example.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Quinoline Derivative (Quinoline-7-carboxaldehyde) Data is illustrative and based on findings for a related compound.

| Assignment | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated B3LYP (cm⁻¹) |

|---|---|---|---|

| C-H stretch (aldehyde) | 2862 | 2864 | 2870 |

| C=O stretch | 1703 | 1701 | 1715 |

| Ring C=C stretch | 1618 | 1620 | 1625 |

| Ring C-C stretch | 1363 | 1365 | 1370 |

| C-H in-plane bend | 1132 | 1135 | 1140 |

Table 2: Illustrative Comparison of Calculated and Experimental UV-Vis Absorption Maxima for a Quinoline Derivative (Quinoline-7-carboxaldehyde) Data is illustrative and based on findings for a related compound.

| Solvent | Experimental λmax (nm) | Calculated TD-DFT λmax (nm) | Transition |

|---|---|---|---|

| Ethanol (B145695) | 225, 315 | 220, 310 | π → π |

| Methanol | 226, 314 | 221, 309 | π → π |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For quinoline derivatives, MD simulations provide deep insights into their behavior in solution and their interactions with biological targets. nih.gov

Study of Conformational Dynamics and Solvation Effects in Solution

MD simulations can effectively model the behavior of a molecule like this compound in different solvents. These simulations track the trajectory of the solute and solvent molecules, providing information on conformational flexibility and the nature of solute-solvent interactions.

A pertinent study investigated the stability of two quinoline derivatives in water by calculating interaction energies and radial distribution functions (RDFs) from MD simulations. The RDFs describe how the density of solvent molecules varies as a function of distance from the solute, revealing the structure of the solvation shell. The results indicated that modifications to the quinoline core, such as the addition of hydroxyl (OH) and methyl groups, led to improved interactions with water. Such an analysis for this compound would clarify how its specific substitution pattern governs its solubility and interactions in aqueous environments.

Table 3: Illustrative Interaction Energies of Quinoline Derivatives with Water from MD Simulations Data is illustrative and based on findings for related compounds.

| Compound | Interaction Energy (kcal/mol) |

|---|---|

| Quinoline | -15.2 |

| Derivative 1 (with Cl, OH, CH₃ groups) | -20.5 |

| Derivative 2 (with Cl, OH, CH₃ groups) | -22.1 |

Simulation of Ligand-Target Interaction Dynamics in Mechanistic Biological Studies

A significant application of MD simulations is in the field of drug design, where they are used to explore the dynamic interactions between a potential drug molecule (ligand) and its biological target, typically a protein. nih.gov This process often begins with molecular docking to predict the preferred binding orientation of the ligand in the protein's active site. nih.govnih.gov Subsequently, MD simulations of the ligand-protein complex are performed for periods ranging from nanoseconds to microseconds. nih.govmdpi.com

These simulations are used to assess the stability of the complex, analyze conformational changes in both the ligand and the protein, and characterize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding. nih.govmdpi.com For example, MD simulations have been used to study quinoline derivatives as potential inhibitors of targets such as serine/threonine-protein kinase in cancer nih.govsemanticscholar.org, acetylcholinesterase in Alzheimer's disease researchgate.net, and proteases in viruses. nih.gov

Key metrics analyzed from these simulations include:

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. nih.govmdpi.com

Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds crucial for binding affinity. nih.gov

By applying these methods to this compound, researchers could predict its potential biological targets and elucidate the molecular-level details of its mechanism of action.

Table 4: Illustrative MD Simulation Analysis of a Quinoline Derivative in a Protein Binding Site Data is illustrative and based on findings from general ligand-target simulation studies.

| Metric | Observation | Interpretation |

|---|---|---|

| Protein RMSD | Converged to ~2.0 Å | The protein-ligand complex is stable throughout the simulation. |

| Ligand RMSD | Stable at ~1.5 Å | The ligand remains stably bound in the predicted pose. |

| Key Residue RMSF | Low fluctuation for active site residues (e.g., GLN47, ARG136) | Ligand binding stabilizes the active site conformation. |

| Hydrogen Bonds | Persistent H-bonds observed with GLN47 and TYR38 | These residues are critical for anchoring the ligand in the active site. |

Mechanistic Biological Interactions and Research Applications of 5,7 Dimethylquinolin 3 Ol and Its Derivatives

Molecular Recognition and Ligand Binding Studies

The biological effects of 5,7-Dimethylquinolin-3-ol and its derivatives are predicated on their ability to recognize and bind to specific biological macromolecules. These interactions are the initial events that trigger downstream cellular responses.

Quinoline (B57606) derivatives have been shown to interact with a variety of biological macromolecules, which is a key aspect of their pharmacological activity. Molecular docking studies have been instrumental in elucidating these interactions. For instance, various quinazoline and quinazolinone derivatives have demonstrated the ability to bind to the active sites of enzymes and receptors, such as the Selective Human Androgen Receptor and Abl-Tyrosine kinase, through various non-covalent interactions. These interactions are critical for their potential as anticancer and antimicrobial agents. The diverse pharmacological effects of these derivatives, including antimalarial, anticancer, and anti-inflammatory activities, stem from their flexible pharmacophore unit which allows for the generation of numerous bioactive molecules.

The specific manner in which a ligand binds to its target protein is fundamental to its function. Allosteric modulation, where a ligand binds to a site distinct from the primary active site to modulate the protein's activity, is an increasingly important concept in drug discovery. nih.govnih.gov Allosteric modulators can act as either positive allosteric modulators (PAMs), which enhance the effect of the primary ligand, or negative allosteric modulators (NAMs), which reduce it. nih.govnih.gov This mechanism offers the potential for more selective and safer therapeutic interventions compared to traditional orthosteric ligands. nih.gov For G protein-coupled receptors (GPCRs), allosteric modulators can influence the receptor's conformation, thereby affecting its signaling pathways. nih.gov The development of allosteric modulators for various receptors, including dopamine and glutamate receptors, highlights the therapeutic potential of this approach for central nervous system disorders. nih.gov

The ability of certain molecules to bind to metal ions, a process known as chelation, can have significant biological implications. Metal ions play crucial roles in numerous physiological and pathological processes. The interaction of polyphenolic compounds, such as flavonoids, with metal ions like iron (Fe) and copper (Cu) has been extensively studied. nih.gov These interactions can either be coordination or redox interactions, leading to the formation of metal-flavonoid complexes or the reduction of the metal ions. nih.gov The chelation of metal ions can influence their bioavailability and catalytic activity, which can be beneficial in conditions associated with metal-induced oxidative stress. For example, some coumarin derivatives have been shown to chelate iron, which may contribute to their protective effects against UV-induced damage. mdpi.com Similarly, certain triazole derivatives have demonstrated the capacity to remove heavy metal ions, suggesting their potential in mitigating metal-induced toxicity. researchgate.net

Cellular Pathway Modulation Research

The interaction of this compound derivatives with biological macromolecules initiates a cascade of events within the cell, leading to the modulation of various cellular pathways. Understanding these modulations is key to harnessing their therapeutic potential.

A significant area of research for quinoline derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a desirable trait for anticancer agents as it leads to the selective elimination of tumor cells.

Apoptosis Induction and Caspase Activation:

Several studies have demonstrated that derivatives of quinoline and related heterocyclic compounds can trigger apoptosis through both intrinsic and extrinsic pathways. The activation of caspases, a family of proteases that execute apoptosis, is a hallmark of this process. For example, certain tetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells by activating caspase-3 and caspase-7. nih.govresearchgate.net Similarly, a novel imidazoquinoline derivative was found to induce apoptosis in glioblastoma cells, an effect accompanied by increased caspase-3 activity. waocp.org The induction of apoptosis by these compounds is often dose- and time-dependent. waocp.org

Research on other heterocyclic compounds, such as tropinone-thiazole derivatives, has also identified potent activators of caspase 3/7, leading to high antiproliferative activity against various cancer cell lines. nih.gov Furthermore, isoquinoline-1,3,4-trione derivatives have been found to inactivate caspase-3 through the generation of reactive oxygen species (ROS), which can also contribute to apoptosis. nih.gov

| Compound Class | Specific Derivative (if mentioned) | Cancer Cell Line | Effect on Caspases |

|---|---|---|---|

| Tetrahydroquinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Activation of caspase-3/7 nih.govresearchgate.net |

| Imidazoquinoline | 5c derivative | U-87MG (Glioblastoma) | Increased caspase-3 activity waocp.org |

| Tropinone-thiazole | 3g | A549 (Lung) | 25-fold increase in caspase 3/7 activity nih.gov |

| Isoquinoline-1,3,4-trione | Not specified | Not specified | Inactivation of caspase-3 via ROS nih.gov |

Bcl-2 Downregulation:

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others promoting cell death (pro-apoptotic). A common mechanism by which anticancer compounds induce apoptosis is by altering the balance of these proteins, specifically by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. For instance, studies on 4-aryl-4H-chromene derivatives have shown that their apoptotic activity is achieved through the downregulation of Bcl-2 and upregulation of Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. mostwiedzy.pl Computational studies have also focused on identifying novel natural inhibitors that can bind to and inhibit the function of Bcl-2, highlighting its importance as a therapeutic target. nih.gov

| Compound Class | Effect on Bcl-2 | Effect on Bax | Outcome |

|---|---|---|---|

| 4-aryl-4H-chromenes | Downregulation nih.gov | Upregulation nih.gov | Induction of apoptosis nih.gov |

| Tetrahydroquinolinone derivatives | Not specified | Increased Bax:Bcl-2 ratio mostwiedzy.pl | Apoptosis induction mostwiedzy.pl |

The cellular responses induced by this compound and its derivatives are ultimately controlled by complex signal transduction pathways. These pathways involve a series of molecular events that transmit a signal from the cell's exterior to its interior, culminating in a specific cellular response. Research into how quinoline derivatives interfere with these pathways is ongoing. For example, the antitumor effects of some imidazoquinolines are thought to be mediated by altering the expression of genes like p53, which can be triggered by DNA damage and oxidative stress. waocp.org The p53 protein is a critical tumor suppressor that can induce cell cycle arrest and apoptosis in response to cellular stress.

Studies on Biological Target Interaction Related to Antimicrobial Action Mechanisms (e.g., against specific enzymes or cellular components)